

# Brilanestrant solubility and storage

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

Cat. No.: S548679

Get Quote

## Basic Properties and Solubility

The table below outlines the core identifiers and solubility profile of **Brilanestrant**:

| Property              | Value                                        |
|-----------------------|----------------------------------------------|
| CAS Number            | 1365888-06-7 [1] [2] [3]                     |
| Molecular Formula     | $C_{26}H_{20}ClFN_2O_2$ [1] [2]              |
| Molecular Weight      | 446.90 g/mol [1] [2]                         |
| Solubility in DMSO    | ~89 - 100 mg/mL (199.14 - 223.76 mM) [4] [2] |
| Solubility in Ethanol | ~89 mg/mL [4]                                |
| Solubility in Water   | Insoluble [1] [4]                            |

## Storage and Stability Guidelines

Proper storage is critical for maintaining the stability of **Brilanestrant** for research use.

| Form               | Temperature | Stability         |
|--------------------|-------------|-------------------|
| Powder             | -20°C       | 3 years [1] [2]   |
| Solution (in DMSO) | -80°C       | 1-2 years [1] [2] |
| Solution (in DMSO) | -20°C       | 1 year [2]        |

Note that hygroscopic DMSO can absorb moisture and reduce solubility, so always use fresh, dry DMSO for preparing stock solutions [2].

## Key In Vitro and Preclinical Data

**Brilanestrant** has been characterized in various biochemical and cellular assays, primarily using the MCF-7 human breast cancer cell line. Key quantitative data is summarized below:

| Assay/Model                                    | Value (IC <sub>50</sub> /EC <sub>50</sub> ) | Description                                                                                                       |
|------------------------------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| ER- $\alpha$ Degradation (EC <sub>50</sub> )   | 0.7 nM [1] [2]                              | Induction of ER $\alpha$ degradation in MCF-7 cells (4-hour incubation) [1] [2].                                  |
| ER- $\alpha$ Binding (IC <sub>50</sub> )       | 6.1 nM [1] [4]                              | Competitive binding to ER $\alpha$ in cell-free assays [1] [4].                                                   |
| ER- $\beta$ Binding (IC <sub>50</sub> )        | 8.8 nM [4]                                  | Competitive binding to ER $\beta$ in cell-free assays [4].                                                        |
| MCF-7 Cell Viability (IC <sub>50</sub> )       | 2.5 nM [1] [4] [2]                          | Reduction in cell viability after 5 days (CellTiter-Glo assay) [1] [4] [2].                                       |
| Transcriptional Antagonism (IC <sub>50</sub> ) | 2 nM [1] [2]                                | Inhibition of 17 $\beta$ -estradiol-mediated transcriptional activation (luciferase reporter gene assay) [1] [2]. |

In vivo studies showed **Brilanestrant** has good oral bioavailability (40-60%) and exhibits dose-dependent efficacy in MCF-7 xenograft mouse models, with tumor regression observed at an oral dose of 100 mg/kg/day [1] [2].

## Detailed Experimental Protocols

### In-Cell Western Assay for ER- $\alpha$ Degradation

This protocol measures the potency of **Brilanestrant** in degrading the estrogen receptor in MCF-7 cells [4].

- **Cell Line:** MCF-7 cells [4].
- **Cell Preparation:** Culture cells in phenol-red free RPMI with 5% charcoal-stripped FBS. Seed 3,200 cells per well in a poly-D-lysine coated 384-well plate and incubate for 4 days [4].
- **Compound Treatment:** Prepare a serial dilution of **Brilanestrant** and add to cells for a 4-hour incubation [4].
- **Fixation and Permeabilization:** Fix cells with 10% formalin for 20 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes [4].
- **Immunostaining:** Incubate with primary anti-ER antibody (SP1 rabbit monoclonal, 1:1000 dilution) overnight at 4°C. Then, incubate with a fluorescent secondary antibody (e.g., IRDye 800CW goat anti-rabbit, 1:1000) and a DNA dye (e.g., DRAQ5) for 60-90 minutes at room temperature [4].
- **Detection and Analysis:** Wash plates and scan on an infrared imaging system (e.g., LI-COR Odyssey). Quantify ER $\alpha$  levels relative to the DNA dye signal [4].

### Cell Viability Assay (CellTiter-Glo)

This protocol assesses the effect of **Brilanestrant** on breast cancer cell proliferation over 5 days [1].

- **Cell Line:** MCF-7 cells [1].
- **Cell Preparation:** Adjust cells to a concentration of 40,000 cells per mL in complete medium. Seed 640 cells per well in a 384-well plate and incubate overnight to allow adhesion [1].
- **Compound Treatment:** The next day, add a 10-point, serial dilution of **Brilanestrant** to the cells. Final concentration typically ranges from 10  $\mu$ M to 5 pM [1].
- **Incubation and Measurement:** Incubate cells with the compound for 5 days. Then, add CellTiter-Glo reagent to each well to measure ATP content as a proxy for cell viability. Record luminescence [1].
- **Data Analysis:** Calculate percent viability relative to untreated control cells after subtracting background luminescence [1].

## Experimental Workflow Visualization

The diagram below outlines the key steps for conducting the cell viability and ER- $\alpha$  degradation assays with **Brilanestrant**:



[Click to download full resolution via product page](#)

*Experimental workflow for **Brilanestrant** assays*

## Formulation and Handling Recommendations

- **In Vitro Stock Solutions:** For cellular assays, dissolve **Brilanestrant** in fresh, dry DMSO at a concentration of 10-100 mM. Gently warm the solution and use brief sonication to ensure complete dissolution. Aliquot and store at -80°C to avoid freeze-thaw cycles [1] [2].
- **In Vivo Dosing Formulations:** A common formulation for oral administration in preclinical studies is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline. Always add solvents sequentially, ensuring the solution is clear before adding the next solvent. Sonication and gentle heating may be required [1].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. | Estrogen Receptor/ERR | TargetMol Brilanestrant [targetmol.com]
2. Brilanestrant (ARN-810) | Estrogen Receptor Degradar [medchemexpress.com]
3. - Genentech - AdisInsight Brilanestrant [adisinsight.springer.com]
4. Brilanestrant (GDC-0810) | Estrogen/progestogen ... [selleckchem.com]

To cite this document: Smolecule. [Brilanestrant solubility and storage]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548679#brilanestrant-solubility-and-storage>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)